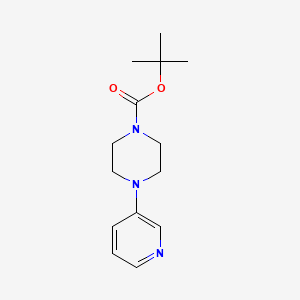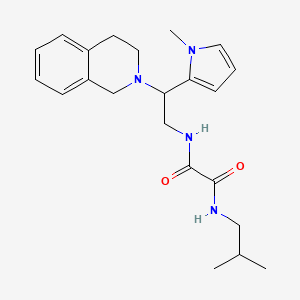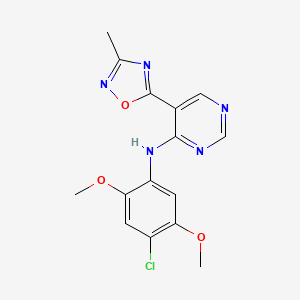
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is an organic chemical synthesis intermediate . It is an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .
Synthesis Analysis
The synthesis of Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The reaction is stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is C14H22N4O2 . The InChI code is RMULRXHUNOVPEI-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of palbociclib . It can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.35 . It has a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol . It is sensitive to air .科学的研究の応用
Anti-Tubercular Activity
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate: has been investigated for its anti-tubercular properties. Researchers have designed and synthesized novel derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in tuberculosis therapy .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic chemical synthesis. Specifically, it has been employed in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biologically Active Compounds
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate: plays a crucial role in the synthesis of biologically active molecules. For instance, it serves as an intermediate in the production of crizotinib, a drug used in cancer treatment .
Safety Profile
In addition to its biological activity, safety is crucial for any potential drug candidate. Preliminary cytotoxicity assessments on human embryonic kidney cells (HEK-293) indicate that the compound is non-toxic to human cells . This favorable safety profile is essential for its potential clinical use.
作用機序
Target of Action
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is a complex organic compound used as a chemical synthesis intermediate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a chemical synthesis intermediate, it likely interacts with its targets to facilitate the synthesis of more complex compounds . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various pathways depending on the final compound being synthesized .
Result of Action
As a chemical synthesis intermediate, its primary role is likely in the formation of more complex compounds .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-pyridin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHMIBDVBBRGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)

![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)


![N-(3-chloro-4-methylphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2459716.png)
![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2459718.png)


![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)

